molecular formula C13H13N3O3 B5660632 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No.: B5660632
M. Wt: 259.26 g/mol
InChI Key: FZSDGTKQCILBDY-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is a complex organic compound featuring a pyrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Coupling Reaction: The pyrazole derivative is then coupled with a benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
  • 2-{[(1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
  • 2-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Uniqueness

2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to its analogs.

Properties

IUPAC Name

2-[(1-ethylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-16-8-9(7-14-16)12(17)15-11-6-4-3-5-10(11)13(18)19/h3-8H,2H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSDGTKQCILBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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